![molecular formula C10H13NO2S B5798074 4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
4-[(5-methyl-3-thienyl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as MTF, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MTF belongs to the family of thienylcarbonyl compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but several studies have provided insights into its molecular targets. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to modulate the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway and the Wnt/β-catenin pathway, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have several biochemical and physiological effects. In cancer cells, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to induce DNA damage and apoptosis, as well as inhibit cell proliferation and migration. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases. In addition, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to have a good safety profile, with no significant toxicity observed in animal studies. However, there are some limitations to the use of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in lab experiments. One limitation is the difficulty in synthesizing 4-[(5-methyl-3-thienyl)carbonyl]morpholine, which can be a time-consuming and expensive process. In addition, the exact mechanism of action of 4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine. One area of research is the development of new cancer therapies based on 4-[(5-methyl-3-thienyl)carbonyl]morpholine. Further studies are needed to optimize the use of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in cancer treatment and to identify the molecular targets of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in cancer cells. Another area of research is the study of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the neuroprotective effects of 4-[(5-methyl-3-thienyl)carbonyl]morpholine and to identify the molecular targets of 4-[(5-methyl-3-thienyl)carbonyl]morpholine in the brain. Finally, there is a need for further studies to optimize the synthesis and purification of 4-[(5-methyl-3-thienyl)carbonyl]morpholine, which could lead to more efficient and cost-effective production of this compound.
合成方法
4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized via a multi-step process that involves the reaction of morpholine with 5-methyl-3-thiophene carboxylic acid. The reaction is typically carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting 4-[(5-methyl-3-thienyl)carbonyl]morpholine product is purified through crystallization or chromatography.
科学研究应用
4-[(5-methyl-3-thienyl)carbonyl]morpholine has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Several studies have shown that 4-[(5-methyl-3-thienyl)carbonyl]morpholine exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration.
In addition to cancer research, 4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. 4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of these neurodegenerative diseases.
属性
IUPAC Name |
(5-methylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-9(7-14-8)10(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKSHTQPYSZPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6994355 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
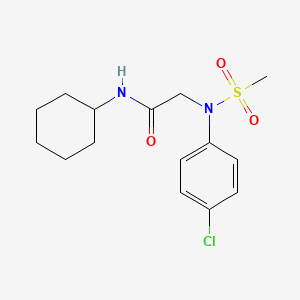

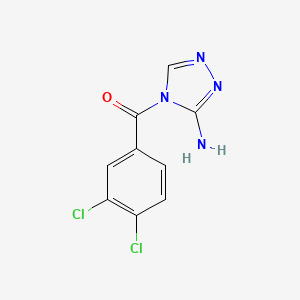
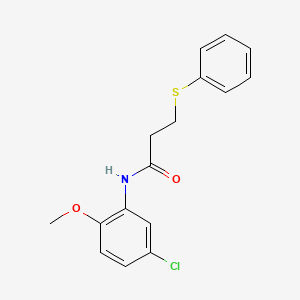
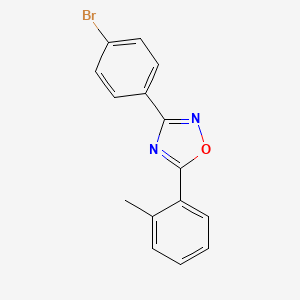
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)
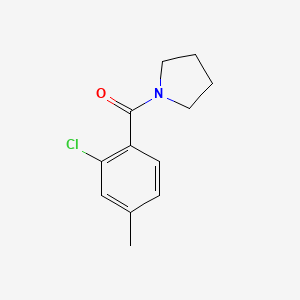
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5798057.png)

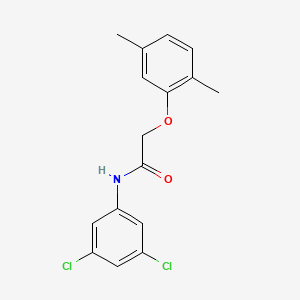
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)